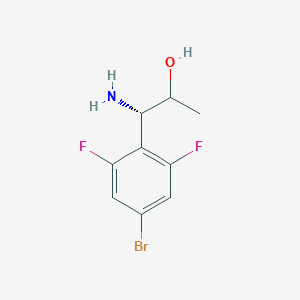
(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a bromine and two fluorine atoms on the phenyl ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a brominated and fluorinated benzene derivative.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired (1S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, ketones, aldehydes, and different amines or alcohols, depending on the reaction conditions and reagents used.
Scientific Research Applications
(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research focuses on its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-bromo-2,6-dichlorophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)butan-2-OL
Uniqueness
The presence of both bromine and fluorine atoms on the phenyl ring of (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL distinguishes it from similar compounds. This unique combination of halogens imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
(1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-OL is an organic compound characterized by its unique molecular structure, which includes an amino group, a hydroxyl group, and a phenyl ring substituted with bromine and fluorine atoms. This combination of functional groups contributes to its potential biological activity, making it a subject of interest in pharmaceutical research.
The molecular formula of this compound is C9H10BrF2NO, with a molecular weight of 266.08 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrF2NO |
| Molecular Weight | 266.08 g/mol |
| Functional Groups | Amino, Hydroxyl |
| Halogen Substituents | Bromine, Fluorine |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding with active sites on these targets, while the halogen substituents enhance binding affinity through halogen bonding and hydrophobic interactions. This mechanism can modulate the activity of proteins involved in critical biological processes.
Case Study 1: BACE1 Inhibition
A study focusing on small molecule inhibitors of BACE1 revealed that compounds with similar functional groups exhibited improved potency and central nervous system (CNS) penetration. These findings suggest that this compound could be a candidate for further development in treating Alzheimer's disease .
Case Study 2: Anticancer Screening
In vitro studies on analogs of this compound showed significant anticancer activity with IC50 values indicating effective inhibition of cancer cell proliferation. Such results highlight the potential for developing new anticancer agents based on this compound's structure .
Properties
Molecular Formula |
C9H10BrF2NO |
|---|---|
Molecular Weight |
266.08 g/mol |
IUPAC Name |
(1S)-1-amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4?,9-/m1/s1 |
InChI Key |
MFAKSCMQXMQSKT-KISVTORNSA-N |
Isomeric SMILES |
CC([C@H](C1=C(C=C(C=C1F)Br)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1F)Br)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















